Sulfo-Cyanin 5 NHS-Ester

Übersicht

Beschreibung

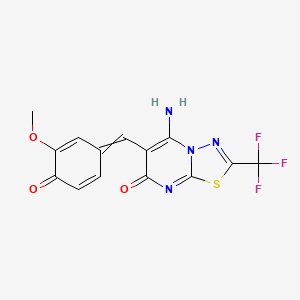

Sulfo-Cyanine 5 NHS Ester: is a water-soluble, amine-reactive dye used primarily for labeling biological molecules such as proteins, peptides, and oligonucleotides. This compound is part of the cyanine dye family, known for their intense fluorescence and stability. Sulfo-Cyanine 5 NHS Ester is particularly valued for its ability to operate in purely aqueous environments without the need for organic co-solvents, making it ideal for sensitive applications .

Wissenschaftliche Forschungsanwendungen

Chemistry: Sulfo-Cyanine 5 NHS Ester is used in various chemical assays and analytical techniques, including fluorescence spectroscopy and imaging. Its intense fluorescence and stability make it ideal for detecting and quantifying biomolecules .

Biology: In biological research, this compound is widely used for labeling proteins, peptides, and nucleic acids. It is particularly useful in fluorescence microscopy, flow cytometry, and Western blotting, where it helps visualize and track biological processes .

Medicine: Sulfo-Cyanine 5 NHS Ester is employed in medical diagnostics and therapeutic research. It is used to label antibodies and other biomolecules for imaging and diagnostic purposes, aiding in the detection and study of diseases .

Industry: In industrial applications, this compound is used in the development of diagnostic kits and biosensors. Its stability and water solubility make it suitable for various commercial products .

Wirkmechanismus

Target of Action

The primary targets of Sulfo-Cyanine 5 NHS Ester are various amine-containing biomolecules , such as proteins, peptides, and nucleic acids . The compound is particularly useful for labeling proteins that denature in the presence of organic co-solvents or have low solubility .

Mode of Action

Sulfo-Cyanine 5 NHS Ester operates by reacting with the amine groups (primary or secondary) present on the target biomolecules . It activates the carboxyl group in the Cy5 molecule, allowing it to react with the amine groups on the target biomolecule to form a stable amide bond . This reaction effectively labels the biomolecule with the Sulfo-Cyanine 5 molecule .

Biochemical Pathways

The exact biochemical pathways affected by Sulfo-Cyanine 5 NHS Ester depend on the specific biomolecules it labels. The primary function of this compound is to serve as a fluorescent tag for these biomolecules, enabling their visualization and tracking within biological systems .

Pharmacokinetics

It’s known that the compound is water-soluble , which can influence its absorption and distribution within biological systems. The compound’s bioavailability would be determined by the efficiency of

Safety and Hazards

Zukünftige Richtungen

Sulfo-Cyanine 5 NHS Ester is primarily used for labeling peptides and oligos . It is an alternative dye used in replacing Cy5 that was originally developed by GE Healthcare . Future research may focus on the development of new types of optical tags with cyanine dyes combined with plasmonic nanoparticles for bioimaging .

Biochemische Analyse

Biochemical Properties

Sulfo-Cyanine 5 NHS Ester plays a significant role in biochemical reactions. It is used to label proteins, antibodies, peptides, and nucleic acids . The NHS ester group in Sulfo-Cyanine 5 NHS Ester reacts with primary amines in biomolecules to form stable amide bonds . This allows Sulfo-Cyanine 5 NHS Ester to be covalently attached to biomolecules, enabling the study of these molecules using fluorescence techniques .

Cellular Effects

The effects of Sulfo-Cyanine 5 NHS Ester on cells are primarily observed through its ability to label cellular proteins and other biomolecules. Once attached to these molecules, the Sulfo-Cyanine 5 NHS Ester can be used to track their location and behavior within the cell . This can provide valuable insights into cellular processes such as signal transduction, gene expression, and metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of Sulfo-Cyanine 5 NHS Ester involves the formation of a covalent bond between the NHS ester group of the Sulfo-Cyanine 5 NHS Ester and a primary amine group on a biomolecule . This reaction results in the attachment of the Sulfo-Cyanine 5 NHS Ester to the biomolecule, allowing it to be tracked using fluorescence techniques .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Sulfo-Cyanine 5 NHS Ester can change over time. The stability of the Sulfo-Cyanine 5 NHS Ester is a critical factor in these temporal effects . The Sulfo-Cyanine 5 NHS Ester is known for its high stability, which allows it to remain attached to biomolecules for extended periods .

Metabolic Pathways

Sulfo-Cyanine 5 NHS Ester does not directly participate in metabolic pathways. Instead, it is used to label biomolecules that are involved in these pathways . By attaching to these molecules, Sulfo-Cyanine 5 NHS Ester can help researchers track and study these metabolic pathways .

Transport and Distribution

Once Sulfo-Cyanine 5 NHS Ester is attached to a biomolecule, its transport and distribution within cells and tissues are governed by the behavior of that biomolecule . The Sulfo-Cyanine 5 NHS Ester itself does not interact with transporters or binding proteins .

Subcellular Localization

The subcellular localization of Sulfo-Cyanine 5 NHS Ester is determined by the biomolecule it is attached to . For example, if Sulfo-Cyanine 5 NHS Ester is attached to a protein that localizes to the nucleus, the Sulfo-Cyanine 5 NHS Ester will also be found in the nucleus .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Sulfo-Cyanine 5 NHS Ester typically involves the reaction of a sulfonated cyanine dye with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild conditions to form the NHS ester .

Industrial Production Methods: In industrial settings, the production of Sulfo-Cyanine 5 NHS Ester follows a similar synthetic route but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure high purity and yield. The final product is often lyophilized and stored under dry, dark conditions to maintain stability .

Analyse Chemischer Reaktionen

Types of Reactions: Sulfo-Cyanine 5 NHS Ester primarily undergoes nucleophilic substitution reactions. The NHS ester group reacts with primary or secondary amines to form stable amide bonds. This reaction is highly efficient and occurs under mild conditions, making it suitable for labeling sensitive biomolecules .

Common Reagents and Conditions:

Reagents: Primary or secondary amines, such as those found in proteins and peptides.

Conditions: The reaction is typically carried out in a buffered aqueous solution at a pH of around 8.5 to 9.0. .

Major Products: The primary product of the reaction is a labeled biomolecule with a stable amide bond linking the Sulfo-Cyanine 5 dye to the target molecule .

Vergleich Mit ähnlichen Verbindungen

Cyanine 5 NHS Ester: Similar in structure and function but less water-soluble compared to Sulfo-Cyanine 5 NHS Ester.

Alexa Fluor 647: Another red-fluorescent dye with similar applications but different spectral properties.

DyLight 649: A comparable dye used for labeling biomolecules, known for its photostability and brightness.

Uniqueness: Sulfo-Cyanine 5 NHS Ester stands out due to its excellent water solubility and ability to label biomolecules in purely aqueous environments. This property makes it particularly suitable for applications where organic co-solvents are undesirable .

Eigenschaften

IUPAC Name |

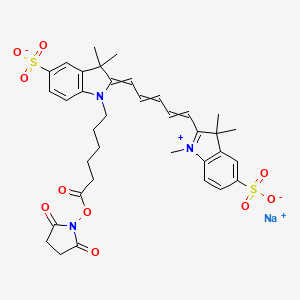

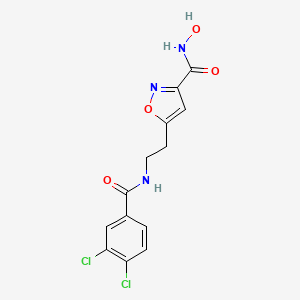

sodium;1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-2-[5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H41N3O10S2.Na/c1-35(2)26-22-24(50(43,44)45)15-17-28(26)37(5)30(35)12-8-6-9-13-31-36(3,4)27-23-25(51(46,47)48)16-18-29(27)38(31)21-11-7-10-14-34(42)49-39-32(40)19-20-33(39)41;/h6,8-9,12-13,15-18,22-23H,7,10-11,14,19-21H2,1-5H3,(H-,43,44,45,46,47,48);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYLBFAAZKFROET-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H40N3NaO10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

761.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(1H-1,3-benzodiazol-1-yl)-N-[4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B610993.png)

![5-(3-methoxypropyl)-2-phenyl-N-[2-[6-(pyrrolidin-1-ylmethyl)-[1,3]thiazolo[5,4-b]pyridin-2-yl]phenyl]-1,3-thiazole-4-carboxamide;hydrochloride](/img/structure/B610997.png)

![(6AS,6a'S)-3,3'-(propane-1,3-diylbis(oxy))bis(2-methoxy-7,12-dihydrobenzo[5,6][1,4]diazepino[1,2-b]isoquinolin-14(6aH)-one)](/img/structure/B611006.png)